molecular formula C9H9N3O2 B11906890 1-Acetyl-6-amino-1H-indazol-3(2H)-one CAS No. 61346-24-5

1-Acetyl-6-amino-1H-indazol-3(2H)-one

Cat. No.: B11906890
CAS No.: 61346-24-5
M. Wt: 191.19 g/mol
InChI Key: WZBIGCKKKRUVFU-UHFFFAOYSA-N
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Description

1-Acetyl-6-amino-1H-indazol-3(2H)-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-6-amino-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-acetylaminobenzaldehyde with hydrazine hydrate, followed by cyclization to form the indazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-6-amino-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the acetyl group to an alcohol.

    Substitution: Substitution reactions at the amino group or the indazole ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride.

    Substitution: Using halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-6-amino-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetyl-5-amino-1H-indazol-3(2H)-one
  • 1-Acetyl-7-amino-1H-indazol-3(2H)-one
  • 1-Acetyl-6-methyl-1H-indazol-3(2H)-one

Uniqueness

1-Acetyl-6-amino-1H-indazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives.

Biological Activity

1-Acetyl-6-amino-1H-indazol-3(2H)-one is a compound belonging to the indazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8N4O\text{C}_9\text{H}_8\text{N}_4\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of various indazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cancer cell proliferation across multiple cancer cell lines.

In Vitro Studies

A study by Ngo et al. (2020) synthesized a series of 6-substituted aminoindazole derivatives and assessed their anti-proliferative activity against several cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The results indicated that this compound exhibited significant cytotoxicity, with an IC50 value lower than that of the positive control, etoposide .

CompoundCell LineIC50 (µM)
This compoundHCT116<10
EtoposideHCT1160.27

The mechanism by which this compound exerts its effects appears to involve the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. The compound demonstrated moderate inhibition of IDO1 activity in HCT116 cells, suggesting a dual role in both direct cytotoxicity and modulation of immune responses .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the indazole scaffold can significantly alter biological activity. For instance, substituents at the 6-position of the indazole ring were found to enhance anti-proliferative effects. Compounds with acetyl and fluorobenzyl groups showed improved potency compared to their unsubstituted counterparts .

Case Studies

In a clinical context, compounds similar to this compound have been investigated for their potential in treating various cancers. For example:

  • Colon Cancer : A derivative exhibited an IC50 value of <10 µM against HCT116 cells, indicating strong potential for further development as a therapeutic agent.
  • Melanoma : Other indazole derivatives have shown promise in preclinical models, highlighting the need for further exploration into their mechanisms and efficacy.

Properties

CAS No.

61346-24-5

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-acetyl-6-amino-2H-indazol-3-one

InChI

InChI=1S/C9H9N3O2/c1-5(13)12-8-4-6(10)2-3-7(8)9(14)11-12/h2-4H,10H2,1H3,(H,11,14)

InChI Key

WZBIGCKKKRUVFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)N)C(=O)N1

Origin of Product

United States

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